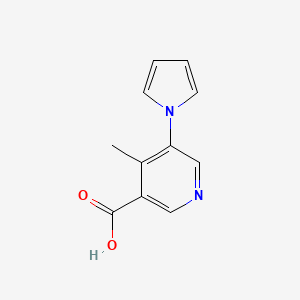

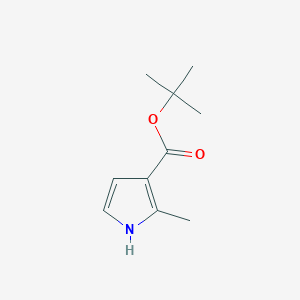

4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid

Overview

Description

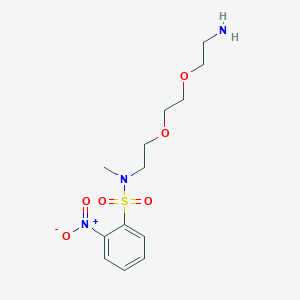

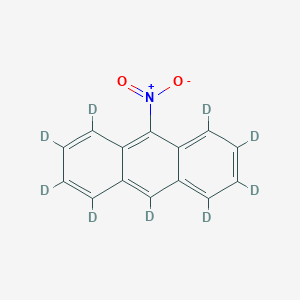

“4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid” is a chemical compound with the molecular formula C11H10N2O2 . Its molecular weight is 202.21 . The compound is also known by its CAS Number 1820609-10-6 .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as “this compound”, can be achieved through various methods. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the use of copper-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring attached to a nicotinic acid moiety . The pyrrole ring is a five-membered aromatic heterocycle, while the nicotinic acid moiety consists of a pyridine ring with a carboxylic acid group .Scientific Research Applications

Industrial Production of Nicotinic Acid

- Nicotinic acid, a component of vitamin PP, is essential for humans and animals. Industrially, it is produced mainly by oxidizing 5-ethyl-2-methylpyridine with nitric acid. However, this process creates environmentally harmful by-products like nitrous oxide. Recent research focuses on eco-friendly production methods using materials like 3-methylpyridine and 5-ethyl-2-methylpyridine, aiming for green chemistry solutions (Lisicki, Nowak, & Orlińska, 2022).

Synthesis of Nicotinic Acid Based Pseudopeptides

- A study developed the synthesis of nicotinic acid-based amino acid units with an amidoxime function on the pyridine ring. The process involved coupling 2-cyanonicotinic acid with methyl esters of L-α-amino acids, leading to intermediate pseudopeptides with potential for diverse applications (Ovdiichuk et al., 2015).

Nicotinium Methane Sulfonate: A Bio-renewable Catalyst

- Research on nicotinum methane sulfonate, derived from nicotine, shows its efficacy as a mild, efficient, and eco-friendly catalyst. This protic ionic liquid is useful in the synthesis of 2-amino-3-cyanopyridines under solvent-free conditions, highlighting its potential in green chemistry (Tamaddon & Azadi, 2018).

Practical Synthesis of Pharmaceutical Intermediates

- A study describes the practical synthesis of a pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid. This process involved a palladium-catalyzed cyanation/reduction sequence, indicating its importance in pharmaceutical manufacturing (Wang et al., 2006).

Bio-Renewable Protic Ionic Liquid for Selective Acetylation

- Research on the synthesis of nicotinium sulfate from tobacco-extracted nicotine highlights its use as a biocompatible catalyst. This protic ionic liquid catalyzes room temperature acetylation of amines, phenols, and alcohols, showcasing its utility in organic synthesis and green chemistry (Tamaddon & Azadi, 2017).

Future Directions

Mechanism of Action

Mode of Action

A molecular docking investigation conducted on similar compounds revealed binding interactions with both the dihydrofolate reductase and enoyl acp reductase active sites . This suggests that 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid might interact with its targets in a similar manner, leading to changes in the function of these enzymes.

Action Environment

General safety data suggests handling the compound in a well-ventilated place, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name |

4-methyl-5-pyrrol-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-9(11(14)15)6-12-7-10(8)13-4-2-3-5-13/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGMKWUMPICJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201204077 | |

| Record name | 3-Pyridinecarboxylic acid, 4-methyl-5-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1820609-10-6 | |

| Record name | 3-Pyridinecarboxylic acid, 4-methyl-5-(1H-pyrrol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820609-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 4-methyl-5-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472657.png)

![[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1472666.png)

![Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B1472668.png)